molecular formula C6H9BClNO2 B151440 3-Aminophenylboronic acid hydrochloride CAS No. 85006-23-1

3-Aminophenylboronic acid hydrochloride

Cat. No.: B151440
CAS No.: 85006-23-1
M. Wt: 173.41 g/mol
InChI Key: QBMHZZHJIBUPOX-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid hydrochloride is an organic compound with the chemical formula C6H8BNO2·HCl. It is a boronic acid derivative commonly used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound appears as a white to light brown powder and is utilized as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminophenylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenylboronic acid with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 3-aminophenylboronic acid is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction and acidification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Aminophenylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Aminophenylboronic acid hydrochloride is unique due to its meta-substituted amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the electronic properties and steric hindrance, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(3-aminophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMHZZHJIBUPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-23-1
Record name 3-Aminophenylboronic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85006-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Aminophenylboronic acid hydrochloride in the presented research?

A1: The research [] focuses on creating a polymer surface that changes its wettability (how much a liquid spreads on it) depending on the presence of specific sugars (saccharides). This compound is not the primary focus of the study. Instead, it serves as a precursor for synthesizing a more complex molecule, 3-arylamido phenylboronic acid (PBA). This PBA molecule is a key component incorporated into the polymer, contributing to its sugar-sensing properties.

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